molecular formula C10H10N2O2 B2799580 1-(4-methoxyphenyl)-1H-pyrazol-4-ol CAS No. 77458-36-7

1-(4-methoxyphenyl)-1H-pyrazol-4-ol

Cat. No.: B2799580
CAS No.: 77458-36-7
M. Wt: 190.202
InChI Key: WUVRRXUFBQLQTK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a methoxyphenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the methoxy group and the pyrazole ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-1H-pyrazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the methoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-1H-indole: Both compounds have a methoxyphenyl group, but the core structure differs, leading to variations in their chemical and biological properties.

    1-(4-Methoxyphenyl)-1H-imidazole: Similar to the pyrazole derivative, this compound also features a methoxyphenyl group but with an imidazole ring, resulting in different reactivity and applications.

Biological Activity

1-(4-Methoxyphenyl)-1H-pyrazol-4-ol, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with hydrazine derivatives in the presence of an acid catalyst. The resulting compound can be purified through recrystallization or chromatography. This compound has been studied for its potential in various pharmacological applications.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. For instance:

  • In a study evaluating the antibacterial activity against both Gram-positive and Gram-negative bacteria, compounds similar to this compound exhibited significant inhibitory effects. The minimum inhibitory concentration (MIC) values for these compounds ranged from 8 to 64 μg/ml against Staphylococcus aureus and Bacillus subtilis, while higher MIC values were noted against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Bacteria MIC (μg/ml) Compound
Staphylococcus aureus8This compound
Bacillus subtilis8This compound
Escherichia coli64Similar derivatives
Pseudomonas aeruginosa64Similar derivatives

Antifungal Activity

The antifungal activity of this compound has also been documented. It showed effective inhibition against fungi like Aspergillus niger and Candida albicans, with compounds exhibiting varying degrees of effectiveness based on structural modifications .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. The presence of hydroxyl and methoxy groups enhances their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging tests. The presence of the methoxy group contributes significantly to its antioxidant activity, which is crucial in mitigating oxidative stress-related conditions .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound across different biological activities:

  • Anticancer Activity : A series of pyrazole derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain structural modifications could enhance cytotoxicity, suggesting that this compound may serve as a lead structure for developing anticancer agents .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of pyrazole derivatives with target proteins involved in disease pathways. These studies suggest that modifications to the pyrazole ring can improve binding affinity and selectivity towards specific targets .

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10-4-2-8(3-5-10)12-7-9(13)6-11-12/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVRRXUFBQLQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77458-36-7
Record name 1-(4-methoxyphenyl)-1H-pyrazol-4-ol
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